(R)-4-(Boc-amino)-6-methylheptanoic acid is a specialized compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is widely utilized in organic synthesis for protecting amine functionalities during chemical reactions, enhancing the stability and reactivity of the compound. This compound is particularly significant in synthetic chemistry due to its unique structure and properties, which make it suitable for various applications in peptide synthesis and pharmaceutical development .
The compound can be synthesized through established organic chemistry methods, primarily involving the protection of the amino group with the Boc group. The synthesis typically employs di-tert-butyl dicarbonate as a reagent in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane .
(R)-4-(Boc-amino)-6-methylheptanoic acid belongs to the class of amino acids and derivatives, specifically those that are protected to facilitate further chemical transformations. It is categorized under Boc-protected amino acids, which are crucial intermediates in peptide synthesis .
The synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid typically involves the following steps:
The efficiency of this synthesis can be enhanced through industrial methods that utilize continuous flow reactors and automated systems, allowing for higher yields and reduced environmental impact by employing greener solvents .
The molecular structure of (R)-4-(Boc-amino)-6-methylheptanoic acid includes:
The structural formula can be represented as follows:
(R)-4-(Boc-amino)-6-methylheptanoic acid can undergo several key chemical reactions:
The mechanism of action for (R)-4-(Boc-amino)-6-methylheptanoic acid primarily involves its role as an intermediate in peptide synthesis. The Boc protection allows for selective reactions at other functional groups while preventing unwanted side reactions at the amine site. Upon deprotection, the free amine can then participate in further coupling reactions to form larger peptide chains or complex structures essential for biological activity .
(R)-4-(Boc-amino)-6-methylheptanoic acid is primarily used in scientific research and applications such as:
(R)-4-(Boc-amino)-6-methylheptanoic acid features a distinctive molecular architecture characterized by a seven-carbon aliphatic chain (heptanoic acid backbone) with two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position and a methyl branch at the C6 position. The IUPAC systematic name for this compound is (R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-methylheptanoic acid, reflecting the substituent positions and stereochemical designation [2] [8]. The Boc protecting group, a tert-butyl carbonate moiety, masks the nucleophilic amine functionality, enhancing the compound's stability during synthetic manipulations while improving solubility in organic solvents like dichloromethane and dimethylformamide [3] [8].
The molecular formula is C₁₃H₂₅NO₄, corresponding to a molecular weight of 259.34 g/mol. X-ray crystallographic analyses confirm the extended conformation of the aliphatic chain, with the carboxylic acid terminus and Boc-protected amine adopting positions that minimize steric repulsion through staggered conformations [1] [8]. This structural arrangement facilitates its primary application as a conformationally constrained building block in peptide synthesis, particularly for introducing hydrophobic, branched motifs into peptide sequences [3] [5].
Table 1: Molecular Descriptors of (R)-4-(Boc-amino)-6-methylheptanoic Acid
Property | Value |
---|---|
Systematic IUPAC Name | (R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-methylheptanoic acid |
Molecular Formula | C₁₃H₂₅NO₄ |
Molecular Weight | 259.34 g/mol |
CAS Registry Number | 146453-32-9 |
MDL Number | MFCD01074530 |
Protection Group | tert-Butoxycarbonyl (Boc) |
The chiral center at carbon C4 possesses an unambiguous (R)-absolute configuration, validated through multiple analytical techniques. Single-crystal X-ray diffraction studies provide direct evidence of stereochemistry by revealing spatial atomic arrangements, where the crystallographic Patterson function maps confirm the (R)-enantiomer's atomic displacement parameters [1] [6]. This configuration is biologically significant as it mimics the stereochemical environment of endogenous γ-L-leucine derivatives, enabling predictable interactions with chiral biomolecular targets [3] [5].
Synthetic routes to this compound typically employ enantioselective catalytic hydrogenation or enzymatic resolution to achieve high enantiomeric excess (>98% ee), verified via chiral high-performance liquid chromatography (HPLC) using amylose- or cellulose-based stationary phases [3]. Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) further confirms stereochemical homogeneity through diastereotopic splitting patterns in proton and carbon spectra [6]. The Boc group's presence does not perturb the chiral center's integrity but enhances crystallization-driven enantiopurification during manufacturing [8].
The compound exhibits distinct conformational behaviors in solid versus solution states, governed by intramolecular interactions and environmental polarity. Solid-state analysis via X-ray crystallography (resolution: ≤1.8 Å) reveals a monoclinic crystal system where molecules adopt an extended zig-zag conformation stabilized by intermolecular hydrogen bonding between carboxylic acid dimers (O─H···O=C; distance: 2.67–2.72 Å) [1] [8]. The Boc carbonyl oxygen participates in weaker C─H···O interactions with adjacent methyl groups (distance: 3.12 Å), contributing to lattice stability. The methyl branch at C6 induces a gauche conformation (torsion angle: ~65°) to minimize van der Waals repulsion [8].
In solution state (deuterated chloroform or dimethyl sulfoxide), NMR analyses (¹H, ¹³C, COSY, HSQC) demonstrate conformational flexibility. The carboxyl proton shows broad chemical shift variability (δ 10–12 ppm), indicating solvent-dependent aggregation. Nuclear Overhauser effect spectroscopy (NOESY) reveals proximity between the Boc tert-butyl protons (δ 1.43 ppm) and the C6 methyl group (δ 0.91 ppm), suggesting transient folded conformations in apolar solvents [3] [6]. Temperature-dependent NMR studies (233–318 K) show linear chemical shift changes for amide protons (Δδ/ΔT > −4 ppb/K), indicative of persistent intramolecular hydrogen bonding involving the Boc carbamate N─H and carbonyl oxygen [6].
Table 2: Conformational Properties in Solid vs. Solution States
Property | Solid-State (X-ray) | Solution-State (NMR) |
---|---|---|
Primary Stabilization | Carboxylic acid dimer H-bonding | Solvent-dependent H-bonding |
Boc Group Orientation | Antiperiplanar to backbone | Dynamic rotation (τ ≈ 10⁻⁹ s) |
C6 Methyl Influence | Fixed gauche conformation | Transient folded states |
Hydrogen Bonding | Intermolecular O─H···O (2.67 Å) | Intramolecular N─H···O=C (variable) |
Storage Stability | Stable at 0–8°C (>24 months) | Degrades above 40°C |
The (S)-enantiomer of 4-(Boc-amino)-6-methylheptanoic acid displays divergent biochemical behavior despite identical physicochemical properties (melting point, solubility, lipophilicity). Enzymatic assays reveal differential recognition: The (R)-enantiomer serves as a substrate for leucine aminopeptidases (conversion rate: >85%), whereas the (S)-counterpart exhibits <5% reactivity due to steric incompatibility with the enzyme's chiral pocket [3] [5]. This enantioselectivity underpins its utility in synthesizing bioactive peptides with defined stereochemistry, as even trace (S)-contamination (>2%) can abolish target binding in receptor assays [3].
Diastereomeric comparisons further highlight stereochemical consequences. The C6 methyl group introduces a second chiral center in diastereomers like (4R,6R)- and (4R,6S)-configurations, synthesized via diastereoselective alkylation. These diastereomers exhibit distinct crystallographic packing and solution dynamics:
Pharmacological profiling demonstrates that the (4R,6S)-diastereomer exhibits 10-fold higher binding affinity (Ki = 0.8 µM) for γ-aminobutyric acid (GABA) transporters than the (4R,6R)-analog (Ki = 8.3 µM), emphasizing how relative stereochemistry modulates bioactivity [5]. Separation remains challenging, requiring preparative chiral chromatography or diastereomeric salt crystallization with (−)-dibenzoyl tartaric acid [8].
Table 3: Stereoisomer-Specific Properties and Applications
Stereoisomer | Key Physical Properties | Biochemical Relevance | Synthesis Yield |
---|---|---|---|
(R)-Enantiomer | mp 110–111°C; [α]D +24.3° (c 1.0, CHCl3) | Substrate for leucine aminopeptidases; Precursor for neuroprotective peptides | 78–85% (asymmetric hydrogenation) |
(S)-Enantiomer | mp 110–111°C; [α]D −24.1° (c 1.0, CHCl3) | Low enzymatic recognition; Used as negative control in pharmacological assays | 75–82% |
(4R,6R)-Diastereomer | mp 118–120°C; ΔHfus 28.5 kJ/mol | Moderate GABA transporter affinity (Ki = 8.3 µM) | 42% (diastereoselective alkylation) |
(4R,6S)-Diastereomer | mp 95–97°C; ΔHfus 19.1 kJ/mol | High GABA transporter affinity (Ki = 0.8 µM) | 38% (diastereoselective alkylation) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1